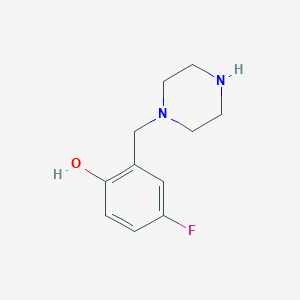

4-Fluoro-2-(piperazin-1-ylmethyl)phenol

Description

Properties

IUPAC Name |

4-fluoro-2-(piperazin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-10-1-2-11(15)9(7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSSZELRKPCQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Substitution and Piperazinylation

A common starting point for the preparation of 4-Fluoro-2-(piperazin-1-ylmethyl)phenol involves the use of fluorinated phenol derivatives such as 3-chloro-4-fluorophenol or 4-fluoro-2-nitrophenol. The key steps include:

Nitration of Fluorophenol Derivatives:

Mild nitration conditions are employed to introduce nitro groups regioselectively on the aromatic ring, for example, converting 3-chloro-4-fluorophenol to 5-chloro-4-fluoro-2-nitrophenol with yields around 60% after purification. Controlling temperature is crucial to avoid over-nitration and to isolate mono-nitrated products efficiently.Piperazinylation via Nucleophilic Aromatic Substitution:

The nitro-substituted fluorophenol is then reacted with piperazine derivatives under reflux in solvents like toluene. The piperazine acts as a nucleophile, displacing a suitable leaving group (e.g., halogen) on the aromatic ring, forming 4-fluoro-5-(substitutedphenyl-piperazin-1-yl)-2-nitro-phenol intermediates. The reaction time ranges from 2 to 6 hours.

Catalytic Hydrogenation of Nitro Intermediates

The nitro group in intermediates can be selectively reduced to an amine, which is a crucial step for further functionalization or to obtain the final phenol derivative with the piperazinylmethyl substitution.

Catalytic Hydrogenation Procedure:

Nitro-substituted piperazine derivatives are suspended in solvents such as methoxyethanol under nitrogen atmosphere. Palladium on charcoal (5%) is used as a catalyst. Sodium hypophosphite monohydrate serves as the hydrogen source, added slowly at 70–75 °C. The reaction typically completes within 30–45 minutes, monitored by TLC.Post-Hydrogenation Workup:

After completion, the mixture is cooled and acidified to pH ≤ 2 with concentrated hydrochloric acid. The catalyst is filtered off, and the product is isolated by standard aqueous workup.

Reaction Parameters and Solvent Effects

The choice of solvents and reaction conditions significantly affects yield and purity:

Preferred Solvents:

Aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyltetrahydropyrimidinone (DMPU) are favored for the initial substitution reactions due to their ability to dissolve both organic and inorganic reagents and to stabilize reaction intermediates.Temperature Control:

Reactions are typically conducted between 50 °C and 140 °C, with optimal temperatures around 100–130 °C for substitution steps. Hydrogenation is carried out at milder temperatures (20–50 °C for catalytic hydrogenation; 70–75 °C for sodium hypophosphite reduction).Equivalents of Reagents:

Para-halo-nitrobenzene compounds are used in slight excess (1.3 to 1.4 equivalents) relative to piperazine to drive the substitution to completion. Organic bases are also used in 1.2 to 1.5 equivalents to neutralize acidic by-products and facilitate nucleophilic substitution.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Solvent(s) | Temperature Range | Reaction Time | Outcome/Notes |

|---|---|---|---|---|---|

| Nitration | Mild nitrating agent on fluorophenol | Not specified | Controlled low | Not specified | Mono-nitro fluorophenol (60% yield) |

| Piperazinylation | Piperazine derivative, organic base | Toluene, DMSO, DMF, NMP | 100–130 °C | 2–6 hours | Nitro-substituted piperazinyl phenol |

| Catalytic hydrogenation | Pd/C catalyst, sodium hypophosphite monohydrate | Methoxyethanol | 70–75 °C | 30–45 minutes | Reduction of nitro to amine |

| Acidification & isolation | Concentrated HCl, filtration | Aqueous | 25–30 °C | 15 minutes | Purified amine product |

Research Findings and Considerations

- The use of mild nitration conditions reduces side reactions and facilitates easier purification compared to harsh acidic nitration.

- Aprotic solvents like DMSO and NMP enhance nucleophilic aromatic substitution efficiency and product solubility.

- Sodium hypophosphite as a hydrogen donor in catalytic hydrogenation offers a controlled reduction environment, minimizing over-reduction or side reactions.

- The process is scalable and has been detailed in patent literature, indicating industrial applicability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(piperazin-1-ylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, leading to the formation of reduced piperazine derivatives.

Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

Oxidation: Quinones and other oxidized phenol derivatives.

Reduction: Reduced piperazine derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-2-(piperazin-1-ylmethyl)phenol has been investigated for its potential as a lead compound in drug development:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacteria and fungi, suggesting that this compound may also possess similar activities .

- Anticancer Properties : Preliminary research suggests that this compound could induce apoptosis in cancer cell lines, potentially through mechanisms involving enzyme inhibition or receptor modulation. The presence of the fluorine atom enhances lipophilicity, which may improve the compound's binding affinity to biological targets.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : Its reactivity can be harnessed to create specialty polymers with enhanced properties, such as improved thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of piperazine compounds demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The study concluded that modifications to the piperazine ring could enhance efficacy, suggesting that this compound could be further optimized for similar applications .

Case Study 2: Cancer Cell Line Studies

Research involving the cytotoxic effects of fluorinated phenolic compounds on various cancer cell lines revealed promising results. The studies indicated that these compounds could inhibit cell proliferation and induce apoptosis through specific signaling pathways, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate the activity of neurotransmitters and other signaling molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

Piperazine-Containing Analogues

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one ()

- Structure : Fluorobenzyl-piperazine linked to a chlorophenyl ketone.

- Key Features : The ketone group introduces polarity, while the chlorophenyl moiety enhances lipophilicity.

- Biological Relevance : Such compounds are often evaluated for CNS activity due to piperazine's affinity for serotonin/dopamine receptors .

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ()

- Structure : Fluorobenzoyl-piperazine with a hydroxyphenyl ketone.

- Synthesis : Multi-step process involving TFA deprotection and column chromatography .

- Physicochemical Properties : Ionic trifluoroacetate salt improves crystallinity and solubility .

Non-Piperazine Analogues

4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate () Structure: Pyrazole heterocycle replaces piperazine; acetate ester acts as a prodrug. Molecular Weight: 296.29 g/mol. The acetate group enhances bioavailability by masking the phenol .

(E)-4-fluoro-2-(2-(thiophen-2-yl)vinyl)phenol () Structure: Thiophene-vinyl group introduces conjugation and rigidity. Activity: Demonstrates cholinesterase inhibition (IC₅₀ = 12 µM) and antioxidative capacity, attributed to the phenolic -OH and π-conjugated system .

4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol () Structure: Schiff base ligand with an iminomethyl group. Crystallography: Co-planar aromatic rings stabilized by intramolecular O–H⋯N hydrogen bonds. Used in coordination chemistry for metal complexes .

Physicochemical and Pharmacokinetic Properties

- Piperazine Impact : The piperazinylmethyl group in the target compound lowers logP compared to lipophilic analogues (e.g., ethynyl or pyrazole derivatives), enhancing aqueous solubility .

Biological Activity

4-Fluoro-2-(piperazin-1-ylmethyl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenolic ring attached to a piperazine moiety via a methylene bridge. This configuration is critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis and function, although specific pathways remain under investigation.

Anti-inflammatory Properties

Research has highlighted its potential as an anti-inflammatory agent. In vitro studies demonstrated that the compound can significantly reduce the production of nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. This suggests that it could be effective in treating inflammation-related disorders .

Tyrosinase Inhibition

Another notable activity is its role as a tyrosinase inhibitor, which is relevant for conditions such as hyperpigmentation. Compounds structurally related to this compound have shown competitive inhibition against tyrosinase, with some derivatives exhibiting IC50 values significantly lower than traditional inhibitors like kojic acid. This positions the compound as a promising lead in developing skin-lightening agents .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Hydrophobic Interactions : The piperazine moiety facilitates hydrophobic interactions with target proteins.

- Enzyme Binding : The phenolic group may participate in hydrogen bonding, enhancing binding affinity to active sites on enzymes such as tyrosinase and iNOS.

Molecular docking studies have provided insights into these interactions, confirming strong binding affinities for the active sites of relevant enzymes .

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several derivatives of phenolic compounds, including this compound. The results showed a marked decrease in NO production and downregulation of iNOS and COX-2 expression in RAW 264.7 macrophage cells stimulated with LPS. This suggests potential therapeutic applications in inflammatory diseases .

Study 2: Tyrosinase Inhibition

In another study focused on hyperpigmentation, derivatives containing the piperazine moiety were synthesized and tested for their inhibitory effects on tyrosinase. The most potent compounds displayed IC50 values around 0.18 μM, significantly outperforming traditional inhibitors. This indicates that modifications to the piperazine structure can enhance inhibitory activity against tyrosinase .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-2-(piperazin-1-ylmethyl)phenol, and how can reaction yields be improved?

- Methodological Answer : Multi-step organic synthesis is typically required, involving:

- Step 1 : Introduction of the piperazine moiety via nucleophilic substitution or reductive amination.

- Step 2 : Fluorination at the para position using fluorinating agents (e.g., Selectfluor®) under controlled pH conditions .

- Step 3 : Methylation or functionalization of the phenol group to stabilize the compound.

- Yield Optimization : Use catalysts like palladium for cross-coupling reactions, or employ microwave-assisted synthesis to reduce reaction time. Monitor intermediates via TLC and characterize using NMR (¹H/¹³C) and LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₁H₁₄FN₃O) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- LogP Calculation : Predict lipophilicity using software like ChemDraw (expected LogP ~2.1 due to fluorine and piperazine groups).

- Solubility Testing : Perform shake-flask experiments in buffers (pH 1–7.4) to determine aqueous solubility.

- Stability Studies : Use accelerated stability testing (40°C/75% RH) and monitor degradation via HPLC .

Advanced Research Questions

Q. How does the fluorine substituent impact receptor binding affinity in pharmacological studies?

- Methodological Answer :

- Comparative Studies : Synthesize analogs without fluorine and compare binding affinities using radioligand displacement assays (e.g., for serotonin or dopamine receptors).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze fluorine’s role in hydrogen bonding or hydrophobic interactions .

- Data Interpretation : A >10-fold increase in Ki values for non-fluorinated analogs suggests fluorine enhances target engagement .

Q. What strategies resolve contradictions in reported biological activities of piperazine-containing analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., cell lines vs. in vivo models).

- Reproducibility Testing : Replicate conflicting experiments under standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Structural Elucidation : Use X-ray crystallography to confirm stereochemistry, as minor conformational changes can alter activity .

Q. How can metabolic pathways and pharmacokinetics be studied for this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS.

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents and calculate AUC, t₁/₂, and bioavailability.

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. What are the design principles for derivatives targeting enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Structural Modifications : Introduce tert-butyl groups to increase lipophilicity or add polar moieties (e.g., hydroxyls) to balance LogD.

- In Silico Screening : Use BBB prediction tools (e.g., SwissADME) to prioritize candidates.

- In Vivo Validation : Measure brain-to-plasma ratios in rodent models after dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.